molecular formula C21H17FO3 B11381702 3-(4-fluorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

3-(4-fluorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11381702
M. Wt: 336.4 g/mol
InChI Key: SVXUYYCWGJQCOB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one: , also known by its chemical formula C22H17FO3 , is a synthetic compound with interesting pharmacological properties. Its structure combines a furochromone core with a fluorophenyl substituent, making it a unique and potentially valuable molecule.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of a suitable precursor, such as a 4-methylcoumarin derivative, with a fluorophenyl ketone. The reaction typically proceeds under acidic conditions, resulting in the formation of the furochromone ring system.

Reaction Conditions:: The cyclization reaction can be carried out using Lewis acids (e.g., aluminum chloride) or Brønsted acids (e.g., sulfuric acid). Solvents like dichloromethane or acetonitrile are often employed. The choice of conditions affects the regioselectivity and yield of the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories and pharmaceutical companies synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the furochromone ring is susceptible to oxidation.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The fluorophenyl substituent can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.

Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the corresponding carboxylic acid, while reduction produces the alcohol form. Substitution reactions yield various derivatives.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine::

    Anti-inflammatory Properties: Investigations suggest anti-inflammatory effects, making it relevant for drug development.

    Antioxidant Activity: Its furochromone scaffold may contribute to antioxidant properties.

    Cytotoxicity: Studies evaluate its impact on cancer cells.

Industry:: While not yet widely used, its unique structure may inspire novel drug candidates or functional materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

Similar compounds include:

    10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one:

    3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one:

    3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one:

    3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one:

Properties

Molecular Formula

C21H17FO3

Molecular Weight

336.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-methyl-9-propylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C21H17FO3/c1-3-4-14-10-18(23)25-17-9-12(2)19-16(11-24-21(19)20(14)17)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3

InChI Key

SVXUYYCWGJQCOB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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